molecular formula C9H7BFNO2 B580572 (3-Fluoroisoquinolin-6-yl)boronic acid CAS No. 1105710-34-6

(3-Fluoroisoquinolin-6-yl)boronic acid

Katalognummer: B580572
CAS-Nummer: 1105710-34-6
Molekulargewicht: 190.968
InChI-Schlüssel: ZHHNXWLNMLXBEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluoroisoquinolin-6-yl)boronic acid is a heterocyclic boronic acid derivative characterized by a fused bicyclic isoquinoline scaffold substituted with fluorine at the 3-position and a boronic acid group at the 6-position. Boronic acids are widely studied for their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their biological activity, such as protease inhibition and anticancer properties .

Vorbereitungsmethoden

Traditional Boronation of Isoquinoline Derivatives

The synthesis of (3-fluoroisoquinolin-6-yl)boronic acid typically begins with functionalizing a prefluorinated isoquinoline scaffold. A common approach involves lithiation followed by boronate ester formation and subsequent hydrolysis.

Lithiation of Halogenated Precursors

The reaction starts with a halogenated isoquinoline derivative, such as 6-bromo-3-fluoroisoquinoline. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (−60°C to −78°C) in anhydrous tetrahydrofuran (THF) generates a lithiated intermediate . This step requires strict temperature control to prevent decomposition of the reactive lithiated species, which can undergo β-elimination to form benzyne byproducts .

Boronate Ester Formation

The lithiated intermediate is quenched with trimethyl borate (B(OMe)₃), yielding a boronate ester. For example:

3-Fluoro-6-lithioisoquinoline+B(OMe)3(3-Fluoroisoquinolin-6-yl)boronate ester+LiOMe\text{3-Fluoro-6-lithioisoquinoline} + \text{B(OMe)}_3 \rightarrow \text{(3-Fluoroisoquinolin-6-yl)boronate ester} + \text{LiOMe}

This step is conducted under inert conditions to avoid protonation of the intermediate .

Hydrolysis to Boronic Acid

The boronate ester is hydrolyzed using aqueous potassium hydroxide (KOH) followed by acidification with hydrochloric acid (HCl) to yield the final boronic acid . The overall reaction sequence is summarized below:

StepReagents/ConditionsKey Considerations
Lithiationn-BuLi, THF, −78°CAvoid temperatures > −40°C
BoronationTrimethyl borate, −60°C to −78°CAnhydrous conditions required
HydrolysisKOH (aq.), HCl (aq.)pH control critical for purity

Continuous Flow Lithiation-Boronation

Recent advancements in boronic acid synthesis emphasize continuous flow systems to enhance safety and efficiency, particularly for thermally unstable intermediates .

System Configuration

A two-reactor setup is employed:

  • Reactor 1 : Halogenated precursor (e.g., 6-bromo-3-fluoroisoquinoline) and n-BuLi are mixed at −78°C to form the lithiated intermediate.

  • Reactor 2 : The intermediate reacts with trimethyl borate at −60°C, followed by inline hydrolysis .

Advantages Over Batch Methods

  • Reduced Intermediate Decomposition : Continuous transfer minimizes residence time at elevated temperatures .

  • Scalability : Flow rates (e.g., 0.73 mL/min precursor, 0.27 mL/min n-BuLi) enable large-scale production .

  • Safety : Mitigates exothermic risks by limiting intermediate accumulation .

Reaction Optimization and Challenges

Solvent Selection

Optimal solvents include THF or 1,2-dimethoxyethane (DME) , which stabilize lithiated intermediates at low temperatures . Polar aprotic solvents improve boronate solubility but may require lower reaction temperatures (−90°C) .

Temperature Sensitivity

Differential scanning calorimetry (DSC) studies reveal that lithiated intermediates decompose exothermically above −40°C, necessitating cryogenic conditions .

Byproduct Formation

Competing pathways, such as proto-deboronation or benzyne formation, are suppressed by:

  • Rapid quenching of intermediates.

  • Precise stoichiometric control of n-BuLi .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Fluoroisoquinolin-6-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

The primary mechanism of action for (3-Fluoroisoquinolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinoline Family

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Position Molecular Formula Molecular Weight Key Applications/Findings
(3-Fluoroisoquinolin-6-yl)boronic acid 3-F, 6-BA C₉H₆BFNO₂ 189.96* Potential anticancer, sensing
(3-Chloroisoquinolin-6-yl)boronic acid 3-Cl, 6-BA C₉H₆BClNO₂ 206.42 Intermediate in drug synthesis
(3-Methylisoquinolin-6-yl)boronic acid 3-CH₃, 6-BA C₁₀H₁₀BNO₂ 187.01 Antiproliferative activity (in vitro)
(3-Chloroisoquinolin-5-yl)boronic acid 3-Cl, 5-BA C₉H₆BClNO₂ 206.42 Not reported

*Calculated based on analogous structures.

Key Observations :

  • Positional Isomerism: Boronic acid placement (5- vs. 6-position) significantly impacts reactivity and target affinity. For example, 6-position boronic acids in isoquinoline derivatives show higher anticancer activity in vitro compared to 5-position isomers .

Electronic and Acidity Comparisons

Fluorine’s electronegativity modulates the boronic acid’s Lewis acidity. Studies on fluoro-substituted boronic acids demonstrate that through-space electronic effects dominate over through-bond effects, stabilizing the boronate conjugate base and lowering pKa . For example:

  • pKa Trends: (6-Fluoropyridin-3-yl)boronic acid (pKa ~8.2) exhibits lower acidity than non-fluorinated analogs due to fluorine’s electron-withdrawing effects .
  • Binding Affinity: Fluorinated boronic acids show enhanced selectivity for α-hydroxy carboxylic acids (e.g., lactate) in sensor applications compared to non-fluorinated analogs .

Key Insights :

  • Anticancer Activity: Fluorine substitution may enhance membrane permeability, improving cytotoxicity. Chlorinated isoquinoline boronic acids are less explored but serve as intermediates in drug synthesis .
  • Enzyme Inhibition : Boronic acids with methoxyethyl groups exhibit potent histone deacetylase inhibition, suggesting that electron-donating substituents improve target binding .

Biologische Aktivität

(3-Fluoroisoquinolin-6-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7BFNO2C_9H_7BFNO_2. The presence of the boronic acid group is crucial for its biological activity, as it can mimic carboxylic acids and participate in various biochemical interactions. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

The mechanism of action for this compound primarily involves its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating cell proliferation and survival, making them valuable targets in cancer therapy. Boronic acids can form reversible covalent bonds with the active site of these enzymes, leading to inhibition of their activity.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : Compounds like this compound inhibit kinases associated with various cancers, including prostate and breast cancer.
  • Proteasome Inhibition : Boronic acids have been shown to inhibit proteasome activity, which is essential for protein degradation in cancer cells, thus promoting apoptosis.
  • Molecular Docking Studies : In silico studies suggest that this compound can bind effectively to target proteins involved in cancer progression, forming crucial hydrogen bonds that stabilize the interaction.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the core structure of this compound can significantly affect its biological activity. For instance:

Compound VariationBiological ActivityNotes
Unsubstituted IsoquinolineLow ActivityLacks necessary interactions for effective binding.
3-Fluoro SubstitutionEnhanced ActivityIncreases lipophilicity and binding affinity.
Addition of Trifluoromethyl GroupVariable ActivityCan enhance antiproliferative effects depending on position.

Studies have shown that the introduction of fluorine at the 3-position increases antiproliferative activity against cancer cell lines compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various boronic acid derivatives, this compound demonstrated selective cytotoxicity against prostate cancer cell lines (LAPC-4 and PC-3). The compound showed comparable effectiveness to established drugs like flutamide but with improved selectivity .
  • Molecular Docking Experiments : Molecular docking simulations revealed that the compound binds favorably to the androgen receptor (AR), suggesting a potential role as an AR antagonist. This interaction is characterized by hydrogen bonding with key residues within the binding pocket .
  • Comparative Studies : When compared with other boronic acids, this compound exhibited superior activity against certain cancer types due to its unique structural features that enhance target binding .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (3-Fluoroisoquinolin-6-yl)boronic acid?

  • Methodological Answer : Synthesis typically involves Miyaura borylation reactions, where halogenated precursors (e.g., 3-fluoroisoquinolin-6-yl bromide) react with bis(pinacolato)diboron under palladium catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), high-resolution mass spectrometry (HRMS), and elemental analysis. Purity assessment via HPLC with UV detection (λ = 254 nm) is critical, as boronic acids are prone to protodeboronation .

Q. How can trace impurities of this compound be detected in drug substances?

  • Methodological Answer : Use a highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. Optimize parameters:

  • Column : C18 (2.1 × 100 mm, 3.5 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : Negative ionization mode, m/z transitions specific to the boronic acid.
    Validation per ICH guidelines ensures detection limits <1 ppm, critical for genotoxicity control in pharmaceuticals .

Q. What is the mechanism of diol binding with this compound?

  • Methodological Answer : The boronic acid forms reversible boronate esters with 1,2- or 1,3-diols via a two-step process: (1) acid-base equilibrium (B(OH)₂ ⇌ B(OH)₃⁻) and (2) esterification with diols. Fluorine at the 3-position enhances electron-withdrawing effects, lowering the pKa of the boronic acid (~7.8) and improving binding under physiological pH. Confirmation via UV-Vis or fluorescence titration with model diols (e.g., fructose) .

Advanced Research Questions

Q. How do structural modifications influence the binding kinetics of this compound with biomolecules?

  • Methodological Answer : Stopped-flow fluorescence assays reveal kon values (binding rates) dependent on diol stereochemistry. For example:

Sugarkon (M⁻¹s⁻¹)
D-Fructose1.2 × 10³
D-Glucose3.8 × 10²
Computational modeling (DFT or MD simulations) predicts steric and electronic effects of the 3-fluoro group on transition-state stabilization .

Q. Can this compound be integrated into stimuli-responsive materials for biomedical applications?

  • Methodological Answer : Yes. Covalent incorporation into hydrogels or polymers enables glucose-responsive systems. For example:

  • Glucose Sensing : Boronic acid-functionalized carbon dots (B-CDs) exhibit fluorescence quenching upon binding bacterial glycolipids, enabling Gram-positive bacterial detection (LOD = 10² CFU/mL) .
  • Drug Delivery : pH-sensitive boronate esters release therapeutics in acidic tumor microenvironments. Validate release profiles via Franz diffusion cells and in vitro cytotoxicity assays .

Q. What computational strategies optimize the design of this compound-based protease inhibitors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen binding affinities with proteasome active sites (e.g., 20S subunit). Focus on hydrogen bonding between the boronic acid and catalytic threonine residues. QSAR models incorporating Hammett σ constants for the 3-fluoro substituent predict inhibitory potency (IC₅₀) .

Q. How does the 3-fluoro substituent affect thermal stability and degradation pathways?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows:

  • Decomposition Onset : ~220°C (vs. 180°C for non-fluorinated analogs).
  • Char Residue : 15% at 600°C, suggesting flame-retardant potential.
    GC-MS identifies degradation products (e.g., fluoroisoquinoline and boric oxide), confirming retro-Diels-Alder pathways .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported binding affinities for this compound: How to reconcile?

  • Resolution : Variations arise from buffer conditions (e.g., phosphate vs. carbonate) and diol accessibility. Standardize assays using:

  • Buffer : 100 mM PBS (pH 7.4) with 150 mM NaCl.
  • Temperature Control : 25°C ± 0.1°C.
    Fluorescence anisotropy or isothermal titration calorimetry (ITC) provides complementary thermodynamic data (ΔH, ΔS) .

Q. Emerging Applications

Q. Can this compound serve as a radical precursor in photoredox catalysis?

  • Methodological Answer : Under visible light (450 nm), the boronic acid undergoes single-electron oxidation with [Ru(bpy)₃]²⁺ to generate aryl radicals. Applications include C–H functionalization of heteroarenes. Monitor reaction progress via EPR spectroscopy for radical detection .

Q. What strategies enhance selectivity in glycoprotein capture using this compound surfaces?

  • Methodological Answer : Immobilize on carboxymethyl dextran-coated SPR chips. Optimize buffer (e.g., 50 mM HEPES, pH 8.5) to minimize non-specific interactions with non-glycosylated proteins. Competitive elution with sorbitol (100 mM) confirms specificity .

Eigenschaften

IUPAC Name

(3-fluoroisoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHNXWLNMLXBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=NC=C2C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-3-fluoroisoquinoline (9.10 g, 40.3 mmol) and triethylborate (11.8 g, 80.5 mmol) in THF (100 mL) was cooled to −78° C. Butyllithium (1.6 M in hexanes 50.3 mL, 80.5 mmol) was added dropwise over 45 minutes. Over the course of the addition, the solution changed color from colorless to a light tan. The solution was stirred at −78° C. for 3 hours. The mixture was quenched with HCl (5 N, 120 mL) while in the cold bath at −78° C., diluted with water (100 mL), and then extracted with EtOAc (3×200 mL). The combined organic layers were dried over Na2SO4, filtered and evaporated. The solid residue was triturated with DCM (200 mL), and the solid was recovered by filtration to provide the title compound (6.0 g, 78%). LCMS (API-ES) m/z: 192 (M+H+).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.3 mL
Type
reactant
Reaction Step Two
Yield
78%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.